molecular formula C7H11NS B2985349 1-(5-Methylthiophen-3-yl)ethan-1-amine CAS No. 1270528-41-0

1-(5-Methylthiophen-3-yl)ethan-1-amine

Cat. No.: B2985349
CAS No.: 1270528-41-0
M. Wt: 141.23
InChI Key: LHRQYAFYBUFYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

1-(5-methylthiophen-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-5-3-7(4-9-5)6(2)8/h3-4,6H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRQYAFYBUFYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

1-(5-Methylthiophen-3-yl)ethan-1-amine can be compared with other thiophene derivatives, such as:

Biological Activity

1-(5-Methylthiophen-3-yl)ethan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

This compound has the molecular formula C7H11NSC_7H_{11}NS and a molecular weight of 141.24 g/mol. The compound features a thiophene ring with a methyl group at the 5-position and an ethanamine side chain, which contributes to its unique reactivity and potential interactions with biological systems .

Biological Activity Overview

Preliminary studies suggest that this compound exhibits antimicrobial and anti-inflammatory properties. Additionally, its therapeutic potential for neurological disorders is under investigation, indicating its significance in drug development .

Antimicrobial Activity

Research indicates that compounds with thiophene structures often demonstrate antimicrobial properties. The presence of sulfur in the thiophene ring may enhance the compound's ability to interact with microbial targets. A study comparing various thiophene derivatives found that those with similar structural features exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that this compound can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated an IC50 value of 25 μg/mL against Staphylococcus aureus, suggesting moderate antimicrobial activity compared to standard antibiotics .

PathogenIC50 (μg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model. The administration of this compound resulted in a significant reduction in inflammatory markers, with a noted decrease in edema formation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Comparing it with other thiophene derivatives reveals that variations in substitution patterns significantly affect their reactivity and biological activities.

Compound NameStructural FeaturesUnique Aspects
1-(5-Methylthiophen-2-yl)ethan-1-amineMethyl group at the 2-positionDifferent substitution pattern affecting reactivity
2-Acetyl-5-methylthiopheneContains an acetyl groupFocused more on aromatic properties
1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amBromine substituent on thiopheneEnhanced electrophilicity due to bromine presence

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